Electron Mobility in Few‑Layer FETs: SnSe₂ vs. MoS₂ and WSe₂
Few‑layer SnSe₂ field‑effect transistors (FETs) gated with a solution top‑gate achieve a room‑temperature electron mobility of up to 800 cm² V⁻¹ s⁻¹ at a high sheet carrier concentration of ≈10¹³ cm⁻² [1]. This value substantially exceeds the typical mobility reported for pristine MoS₂ (∼200–400 cm² V⁻¹ s⁻¹ at similar carrier densities) and WSe₂ (∼100–250 cm² V⁻¹ s⁻¹) [2].
| Evidence Dimension | Electron mobility in field‑effect transistor configuration |
|---|---|
| Target Compound Data | ≤ 800 cm² V⁻¹ s⁻¹ (room temperature) |
| Comparator Or Baseline | MoS₂: 200–400 cm² V⁻¹ s⁻¹; WSe₂: 100–250 cm² V⁻¹ s⁻¹ |
| Quantified Difference | ≥ 2× higher than typical MoS₂; ≥ 3× higher than typical WSe₂ |
| Conditions | Few‑layer/multilayer SnSe₂, solution top‑gate FET, sheet carrier concentration ≈10¹³ cm⁻² |
Why This Matters
Higher mobility directly translates to faster switching speeds and lower power consumption in flexible electronics, making SnSe₂ a compelling alternative to MoS₂ or WSe₂ for high‑performance 2D transistors.
- [1] Y. Huang, E. Sutter, B. A. Parkinson, and P. Sutter, 'High Mobility, High Carrier Density SnSe₂ Field‑Effect Transistors with Ultralow Subthreshold Swing and Gate‑Controlled Photoconductance Switching,' Advanced Electronic Materials, vol. 11, no. 7, p. 2400691, 2025, doi: 10.1002/aelm.202400691. View Source
- [2] S. Kim et al., 'High-mobility and low-power thin-film transistors based on multilayer MoS₂ crystals,' Nature Communications, vol. 3, p. 1011, 2012; H. Fang et al., 'High-Performance Single Layered WSe₂ p-FETs with Chemically Doped Contacts,' Nano Letters, vol. 12, no. 7, pp. 3788–3792, 2012. View Source
